(S)-1-Boc-pyrrolidine-3-carboxylic acid
CAS No.: 140148-70-5; 59378-75-5
Cat. No.: VC6230251
Molecular Formula: C10H17NO4
Molecular Weight: 215.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140148-70-5; 59378-75-5 |
---|---|
Molecular Formula | C10H17NO4 |
Molecular Weight | 215.249 |
IUPAC Name | (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Standard InChI Key | HRMRQBJUFWFQLX-ZETCQYMHSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
(S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS: 140148-70-5; 59378-75-5) is a bicyclic compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . The Boc group at the nitrogen atom enhances stability during synthetic reactions, while the carboxylic acid facilitates further functionalization. Key identifiers include:
Table 1: Key Chemical Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
SMILES | CC(C)(C)OC(=O)N1CC@HC(=O)O | |
InChIKey | HRMRQBJUFWFQLX-ZETCQYMHSA-N | |
Melting Point | 128–137°C | |
Purity | ≥98% |
The compound’s stereochemistry is critical for its role in asymmetric synthesis, where the (S)-configuration ensures precise spatial orientation in chiral catalysts .
Synthesis and Reaction Mechanisms
Methyl Ester Formation
A high-yield synthesis involves reacting (3S)-1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid with iodomethane in dimethylformamide (DMF) using potassium carbonate as a base. This method achieves 100% yield under mild conditions (20°C, 4 hours) :
Reaction Scheme:
The product, a methyl ester derivative (C₁₁H₁₉NO₄), is isolated via flash chromatography, confirmed by H NMR and mass spectrometry .
Reduction to Alcohol
Borane-tetrahydrofuran (BH₃-THF) reduces the carboxylic acid to the corresponding alcohol, tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, in tetrahydrofuran (THF) at 0°C. This reaction is quenched with HCl, yielding a colorless oil after purification .
Applications in Pharmaceutical and Organic Chemistry
Peptide Synthesis
The Boc group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection and elongation of peptide chains. This minimizes side reactions and improves yields of neuroactive peptides targeting receptors such as NMDA and GABA .
Drug Development
In medicinal chemistry, the compound is a precursor for kinase inhibitors and protease antagonists. For example, it forms the backbone of β-secretase inhibitors investigated for Alzheimer’s disease, where its rigid pyrrolidine ring enhances binding affinity to enzymatic pockets .
Bioconjugation
The carboxylic acid group enables covalent attachment of biomolecules to nanoparticles or polymers. This is exploited in antibody-drug conjugates (ADCs), where pyrrolidine-based linkers improve pharmacokinetics and tumor targeting .
Physicochemical Properties and Stability
Table 2: Physicochemical Profile
Property | Value/Description | Source |
---|---|---|
Solubility | Soluble in DMF, THF; sparingly in water | |
Storage Conditions | 2–8°C under inert atmosphere | |
Stability | Hydrolyzes under acidic conditions |
The Boc group confers stability against nucleophiles but is cleavable via trifluoroacetic acid (TFA), making the compound ideal for temporary protection strategies .
Recent Research and Innovations
Asymmetric Catalysis
Recent studies highlight its use in organocatalysis, where the chiral pyrrolidine scaffold facilitates enantioselective aldol and Michael additions. For instance, it catalyzes the synthesis of γ-nitroaldehydes with >90% enantiomeric excess .
Solid-Phase Synthesis
Innovative protocols integrate (S)-1-Boc-pyrrolidine-3-carboxylic acid into DNA-encoded libraries (DELs), accelerating the discovery of kinase inhibitors via combinatorial chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume